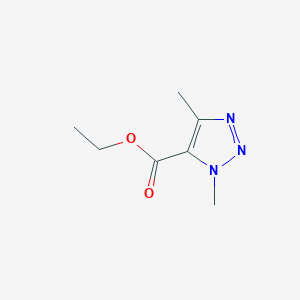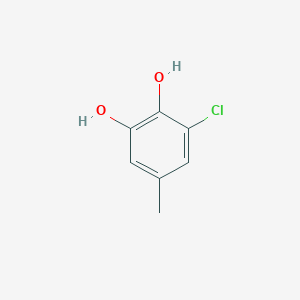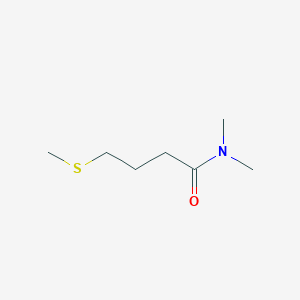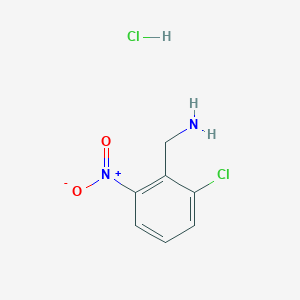![molecular formula C17H26N2OS B6597647 1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea CAS No. 1007818-44-1](/img/structure/B6597647.png)
1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea
Descripción general
Descripción
1-(2-(Benzylsulfanyl)ethyl)-3-(2-methylcyclohexyl)urea, also known as BSMU, is an organic compound that is used in a variety of scientific research applications. BSMU has been found to have a wide range of biochemical and physiological effects, making it a useful tool for research in a variety of fields. In We will also discuss a number of potential future directions for research involving BSMU.
Aplicaciones Científicas De Investigación
1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various hormones on the reproductive system. This compound has also been used to study the effects of various compounds on the immune system, as well as to study the effects of various compounds on the cardiovascular system.
Mecanismo De Acción
The mechanism of action of 1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. By inhibiting the enzyme, this compound is thought to increase the levels of acetylcholine in the body and thus have an effect on various physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, as well as to cause an increase in the levels of acetylcholine in the body. It has also been found to have an effect on the activity of the sympathetic nervous system, as well as to have an effect on the activity of the parasympathetic nervous system. In addition, this compound has been found to have an effect on the activity of the endocrine system, as well as to have an effect on the activity of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea in lab experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is thus readily available for use in experiments. Another advantage is that it has a wide range of biochemical and physiological effects, making it useful for studying a variety of physiological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to predict the exact effects of this compound on a given physiological process.
Direcciones Futuras
The potential future directions for research involving 1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea are numerous. One potential direction is to further study the mechanism of action of this compound and to determine how it affects various physiological processes. Another potential direction is to study the effects of this compound on various diseases and disorders, such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to study the effects of this compound on various hormones and neurotransmitters, such as serotonin and dopamine. Finally, another potential direction is to study the effects of this compound on various organs and systems, such as the cardiovascular system and the immune system.
Propiedades
IUPAC Name |
1-(2-benzylsulfanylethyl)-3-(2-methylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-14-7-5-6-10-16(14)19-17(20)18-11-12-21-13-15-8-3-2-4-9-15/h2-4,8-9,14,16H,5-7,10-13H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUXUXDKUOFZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NCCSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007818-44-1 | |
| Record name | 1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)

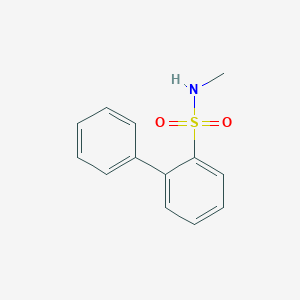
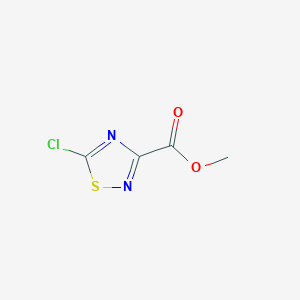

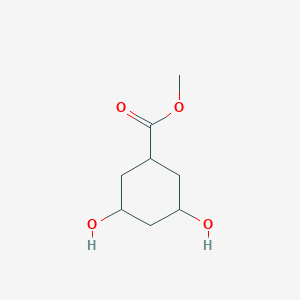

![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)
